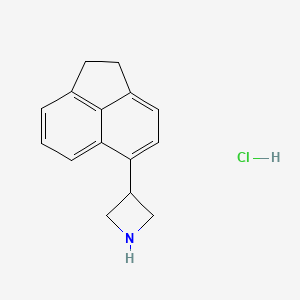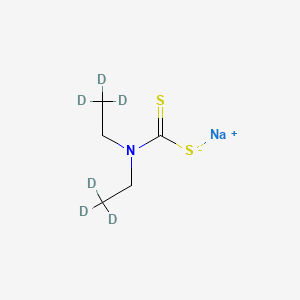
5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one typically involves the reaction of ethyl acetoacetate with glyceraldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethyl-2-furfural: Similar structure but lacks the ethoxy and additional hydroxyl groups.
2,5-dimethylfuran: Similar furan ring but different substituents.
5-(hydroxymethyl)furfural: Similar structure but different functional groups.
Uniqueness
5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one is unique due to its combination of hydroxyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-3-ethoxy-4-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCRDSBTNQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC1C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)



![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)



